

# The Potent Synthetic Cannabinoid HU-243: A Technical Guide

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## Compound of Interest

Compound Name: HU 243

Cat. No.: B1234344

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## Introduction

HU-243, also known as AM-4056, is a potent synthetic cannabinoid that serves as a valuable research tool for investigating the endocannabinoid system. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits high affinity and efficacy as an agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).<sup>[1]</sup> This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for HU-243.

## Chemical Structure and Properties

HU-243 is a classical cannabinoid, characterized by a dibenzopyran ring structure. Its systematic IUPAC name is (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol.<sup>[2]</sup> The presence of tritium at the 8 and 9 positions is a notable feature, often utilized in radioligand binding studies.

Chemical Identifiers:

- IUPAC Name: (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol<sup>[2]</sup>

- SMILES: CC(O1)(C)[C@H]2C=CC(=C(C)C)C=CC1(C)C=CC2C[\[2\]](#)
- Chemical Formula:  $C_{25}H_{40}O_3$ [\[2\]](#)
- Molar Mass: 388.592 g/mol [\[2\]](#)

## Pharmacological Data

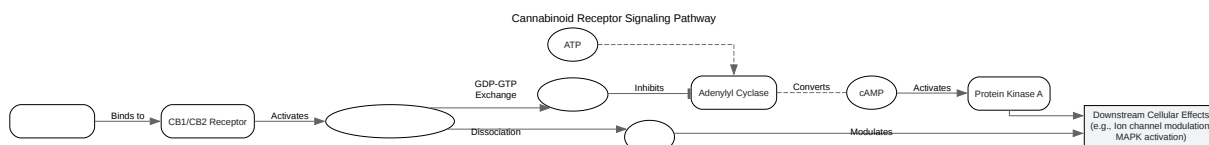
HU-243 is distinguished by its high binding affinity and potency at cannabinoid receptors. The following table summarizes the available quantitative data for HU-243 and related compounds for comparative purposes.

Compound	Receptor	Assay Type	Parameter	Value (nM)
HU-243	CB1	Radioligand Binding	Ki	0.041 <a href="#">[2]</a>
HU-243	CB2	Radioligand Binding	Ki	Data not available
HU-210	CB1	Radioligand Binding	Ki	0.061 <a href="#">[2]</a>

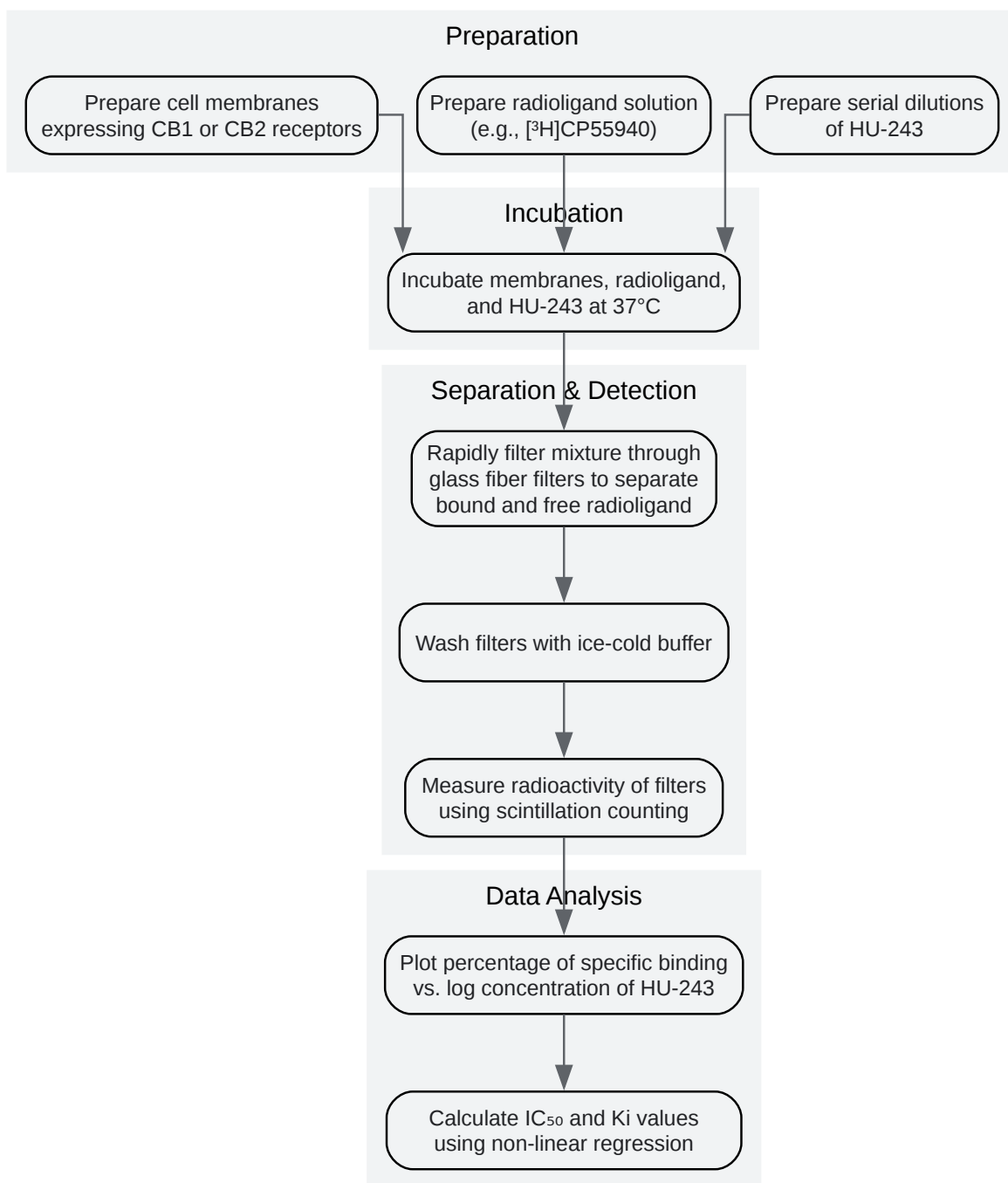
While specific  $EC_{50}/IC_{50}$  values from functional assays such as GTPyS binding and cAMP accumulation for HU-243 are not readily available in the public domain, its classification as a potent agonist suggests these values would be in the low nanomolar range. Furthermore, detailed pharmacokinetic parameters for HU-243, including half-life and bioavailability, have not been extensively reported.

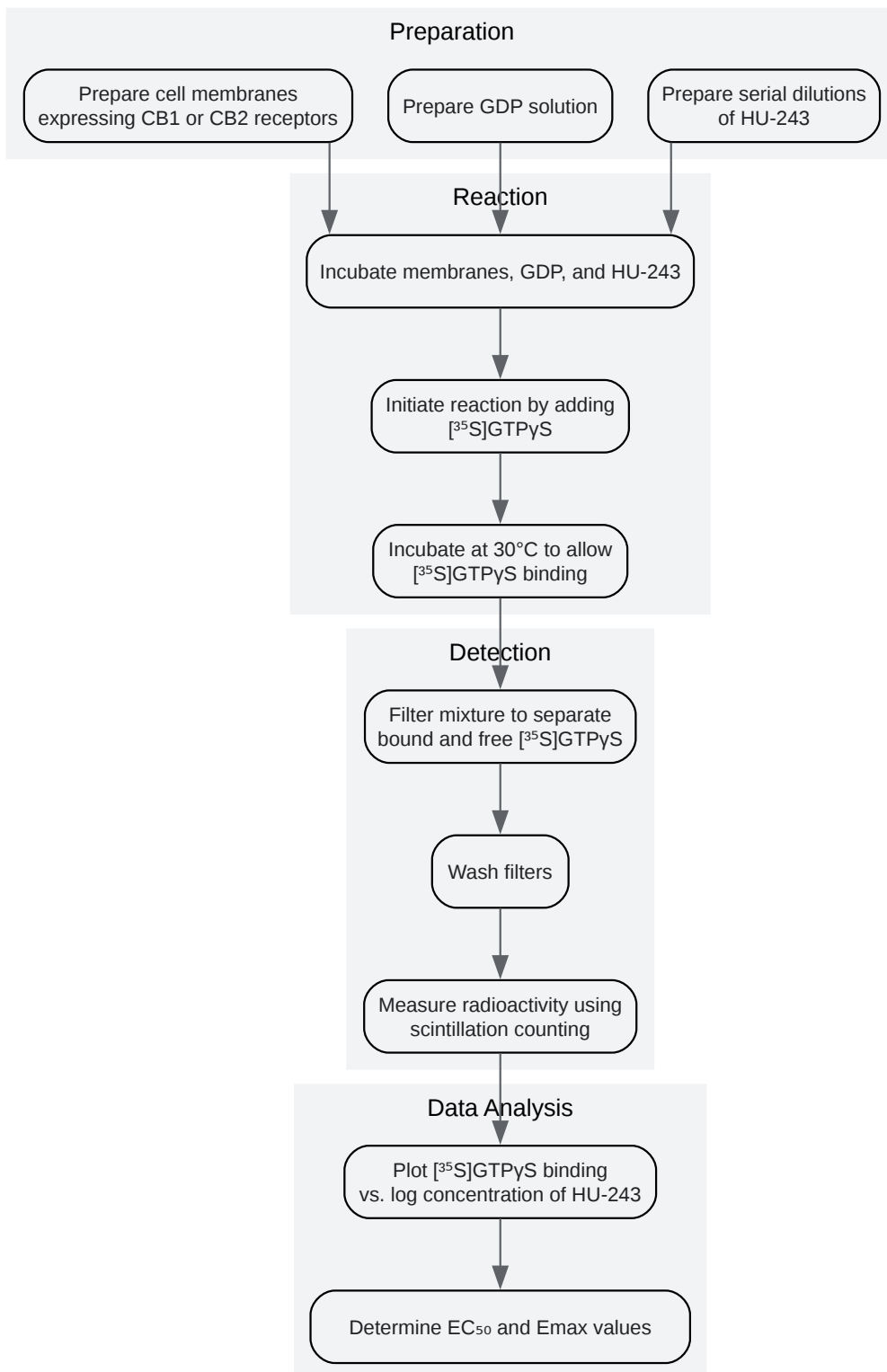
## Cannabinoid Receptor Signaling

As a cannabinoid receptor agonist, HU-243 activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are coupled to inhibitory G-proteins ( $G_{i/o}$ ). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

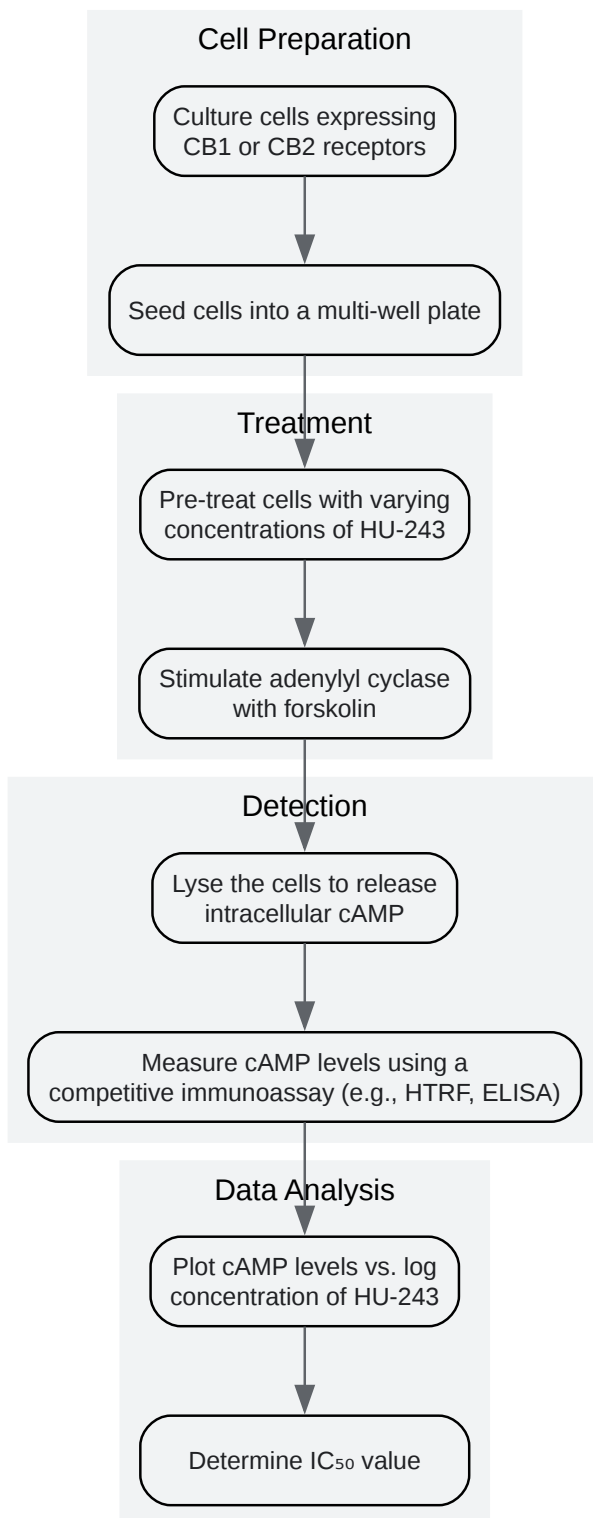


## Radioligand Displacement Assay Workflow



$[^3\text{S}]\text{GTP}\gamma\text{S}$  Binding Assay Workflow

## cAMP Accumulation Assay Workflow

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## References

- 1. benchchem.com [benchchem.com]
- 2. HU-243 - Wikipedia [en.wikipedia.org]
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